![molecular formula C7H15Cl2N3O B2437742 Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one dihydrochloride CAS No. 2230802-78-3](/img/structure/B2437742.png)
Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one dihydrochloride
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Description
Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one dihydrochloride, also known as CPP, is a chemical compound that has been widely used in scientific research due to its ability to modulate the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in many physiological and pathological processes, including learning and memory, pain perception, and neurodegeneration. CPP has been shown to have potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of N-substituted Pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones : Reactions involving methyl α-(2-formyl-1H-pyrrol-1-yl)carboxylates and N-substituted aliphatic 1,2-, 1,3-, and 1,4-diamines produce new pyrrole-containing heterocyclic systems, including 1,2,3,10b-tetrahydroimidazo[1,2-a]pyrrolo[2,1-c]pyrazin-5(6H)-ones and related compounds. These syntheses expand the range of pyrrole-containing heterocycles and their potential applications in various fields of chemistry and pharmacology (Mokrov et al., 2010).
Synthesis of N-unsubstituted Pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones : Similar synthetic pathways have been employed to create N-unsubstituted versions of these heterocyclic compounds. These syntheses are significant for producing novel heterocyclic systems like 2,10-dihydro-3H,5H-imidazo[1,2-a]-pyrrolo[1,2-d]pyrazines and 1,2,3,5,6,10b-hexahydroimidazo[1,2-a]pyrrolo[2,1-c]pyrazines (Mokrov et al., 2011).
Potential Applications in Biological and Medicinal Chemistry
Synthesis of Novel Heterocyclic Systems : Exploring the synthetic potential of hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one dihydrochloride has led to the creation of various novel heterocyclic systems. These new compounds could have potential applications in drug discovery, particularly in targeting specific biological pathways or molecules (Jian-peng et al., 2019).
Cytotoxic Activity and Quantum Chemical Calculations : Some derivatives synthesized from hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one have been studied for their cytotoxic activities against specific cancer cell lines. Additionally, quantum chemical calculations of these derivatives provide insights into their molecular properties, which could be pivotal in understanding their interactions with biological targets (Kökbudak et al., 2020).
properties
IUPAC Name |
1,2,3,4,7,8,9,9a-octahydropyrazino[1,2-c]pyrimidin-6-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.2ClH/c11-7-9-2-1-6-5-8-3-4-10(6)7;;/h6,8H,1-5H2,(H,9,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRFTLXEHAVVNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N2C1CNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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